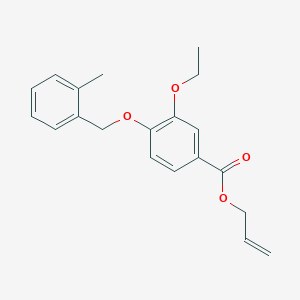

Allyl 3-ethoxy-4-((2-methylbenzyl)oxy)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Allyl 3-ethoxy-4-((2-methylbenzyl)oxy)benzoate is an organic compound with the molecular formula C19H22O4. It is a derivative of benzoic acid and contains an allyl ester group, an ethoxy group, and a 2-methylbenzyl ether group. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl 3-ethoxy-4-((2-methylbenzyl)oxy)benzoate typically involves the esterification of 3-ethoxy-4-((2-methylbenzyl)oxy)benzoic acid with allyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality. Additionally, solvent recovery and recycling techniques are employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Allyl 3-ethoxy-4-((2-methylbenzyl)oxy)benzoate undergoes various chemical reactions, including:

Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The ethoxy group can be substituted with other nucleophiles such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) or ammonia (NH3).

Major Products Formed

Oxidation: Formation of epoxides or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of halides or amines.

Scientific Research Applications

Allyl 3-ethoxy-4-((2-methylbenzyl)oxy)benzoate has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Allyl 3-ethoxy-4-((2-methylbenzyl)oxy)benzoate involves its interaction with specific molecular targets and pathways. The compound can undergo metabolic transformations in the body, leading to the formation of active metabolites. These metabolites can interact with enzymes, receptors, or other biomolecules, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Ethyl 4-((2-methylbenzyl)oxy)benzoate: Similar structure but with an ethyl ester group instead of an allyl ester group.

3-Ethoxy-4-((2-methylbenzyl)oxy)benzoic acid: Similar structure but with a carboxylic acid group instead of an ester group.

Allyl 4-((2-methylbenzyl)oxy)benzoate: Similar structure but without the ethoxy group.

Uniqueness

Allyl 3-ethoxy-4-((2-methylbenzyl)oxy)benzoate is unique due to the presence of both an allyl ester group and an ethoxy group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Biological Activity

Allyl 3-ethoxy-4-((2-methylbenzyl)oxy)benzoate (referred to as AEB) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

AEB is characterized by its unique chemical structure, which includes an allyl group, an ethoxy group, and a benzyl ether moiety. The presence of these functional groups may contribute to its biological activities.

Pharmacological Properties

Research indicates that AEB exhibits a range of biological activities:

- Antimicrobial Activity : AEB has shown effectiveness against various bacterial strains. In vitro studies demonstrated that it inhibits the growth of Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent.

- Antioxidant Activity : AEB has been evaluated for its ability to scavenge free radicals. Studies indicate that it possesses significant antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.

- Anti-inflammatory Effects : Preliminary studies suggest that AEB may reduce inflammation markers in cellular models. This activity is particularly relevant for developing treatments for inflammatory diseases.

The mechanisms underlying the biological activity of AEB involve several pathways:

- Inhibition of Enzymatic Activity : AEB may inhibit specific enzymes involved in inflammation and microbial metabolism, contributing to its anti-inflammatory and antimicrobial effects.

- Modulation of Signaling Pathways : AEB appears to interact with key signaling pathways that regulate cellular responses to stress and inflammation, such as NF-kB and MAPK pathways.

- Free Radical Scavenging : The compound's structure allows it to effectively neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

Case Studies

Several studies have explored the biological activity of AEB:

- Study on Antimicrobial Efficacy : In a controlled laboratory setting, AEB was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, demonstrating its potential as an antimicrobial agent .

- Oxidative Stress Model : In a model of oxidative stress induced by hydrogen peroxide in fibroblast cells, treatment with AEB significantly reduced cell death and ROS levels compared to untreated controls .

- Anti-inflammatory Activity in Animal Models : In vivo studies using mice with induced inflammation showed that administration of AEB resulted in reduced swelling and lower levels of pro-inflammatory cytokines compared to the control group .

Table 1: Antimicrobial Activity of AEB

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Table 2: Anti-inflammatory Effects of AEB

| Treatment Group | Cytokine Levels (pg/mL) | Cell Viability (%) |

|---|---|---|

| Control | 150 | 70 |

| AEB Treatment | 80 | 90 |

Properties

CAS No. |

1706441-19-1 |

|---|---|

Molecular Formula |

C20H22O4 |

Molecular Weight |

326.4 g/mol |

IUPAC Name |

prop-2-enyl 3-ethoxy-4-[(2-methylphenyl)methoxy]benzoate |

InChI |

InChI=1S/C20H22O4/c1-4-12-23-20(21)16-10-11-18(19(13-16)22-5-2)24-14-17-9-7-6-8-15(17)3/h4,6-11,13H,1,5,12,14H2,2-3H3 |

InChI Key |

CMCPYZJFUJNFAZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(=O)OCC=C)OCC2=CC=CC=C2C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.